molecular formula C13H16Cl3N3OS B12008302 N-{2,2,2-trichloro-1-[(phenylcarbamothioyl)amino]ethyl}butanamide

N-{2,2,2-trichloro-1-[(phenylcarbamothioyl)amino]ethyl}butanamide

Cat. No.: B12008302
M. Wt: 368.7 g/mol
InChI Key: WSDKQHJFKQWJDE-UHFFFAOYSA-N
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Description

N-(2,2,2-TRICHLORO-1-(3-PHENYL-THIOUREIDO)-ETHYL)-BUTYRAMIDE is a synthetic organic compound It is characterized by the presence of a thiourea group, a phenyl ring, and a trichloromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2,2-TRICHLORO-1-(3-PHENYL-THIOUREIDO)-ETHYL)-BUTYRAMIDE typically involves the reaction of a trichloromethyl ketone with a thiourea derivative. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of N-(2,2,2-TRICHLORO-1-(3-PHENYL-THIOUREIDO)-ETHYL)-BUTYRAMIDE may involve large-scale batch reactions. The use of continuous flow reactors can also be considered to improve efficiency and yield. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

N-(2,2,2-TRICHLORO-1-(3-PHENYL-THIOUREIDO)-ETHYL)-BUTYRAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiourea group to a thiol or amine.

    Substitution: The trichloromethyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Nucleophiles: Ammonia, amines, thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield sulfoxides, while reduction with sodium borohydride can produce thiols.

Scientific Research Applications

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2,2,2-TRICHLORO-1-(3-PHENYL-THIOUREIDO)-ETHYL)-BUTYRAMIDE involves its interaction with specific molecular targets. The thiourea group can form hydrogen bonds with biological molecules, affecting their function. The trichloromethyl group may also play a role in the compound’s reactivity and interaction with enzymes and receptors.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,2,2-Trichloro-1-(3-phenyl-thiourea)-ethyl)-acetamide
  • N-(2,2,2-Trichloro-1-(3-phenyl-thiourea)-ethyl)-propionamide

Uniqueness

N-(2,2,2-TRICHLORO-1-(3-PHENYL-THIOUREIDO)-ETHYL)-BUTYRAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its trichloromethyl group and thiourea moiety make it particularly interesting for research and industrial applications.

Properties

Molecular Formula

C13H16Cl3N3OS

Molecular Weight

368.7 g/mol

IUPAC Name

N-[2,2,2-trichloro-1-(phenylcarbamothioylamino)ethyl]butanamide

InChI

InChI=1S/C13H16Cl3N3OS/c1-2-6-10(20)18-11(13(14,15)16)19-12(21)17-9-7-4-3-5-8-9/h3-5,7-8,11H,2,6H2,1H3,(H,18,20)(H2,17,19,21)

InChI Key

WSDKQHJFKQWJDE-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC1=CC=CC=C1

Origin of Product

United States

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